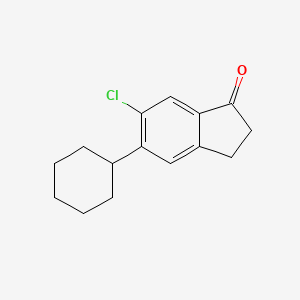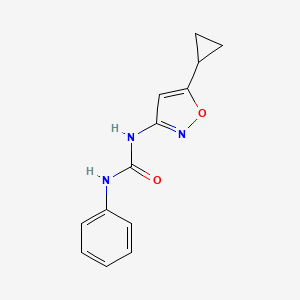
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted phenylurea or oxazole derivatives with various functional groups.
科学研究应用
Chemistry: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of advanced materials. It can be incorporated into polymers or coatings to enhance their properties, such as durability and resistance to environmental factors.
作用机制
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.
相似化合物的比较
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Comparison: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties. Compared to N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea, the phenyl group in N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea may enhance its interaction with aromatic receptors or enzymes. Similarly, the presence of the urea linkage differentiates it from N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine, which lacks this functional group. The sulfonyl chloride derivative, (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride, is more reactive and is used as an intermediate in further chemical transformations.
属性
CAS 编号 |
55807-77-7 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c17-13(14-10-4-2-1-3-5-10)15-12-8-11(18-16-12)9-6-7-9/h1-5,8-9H,6-7H2,(H2,14,15,16,17) |
InChI 键 |
HXSRWFXOZGJXMG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=NO2)NC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
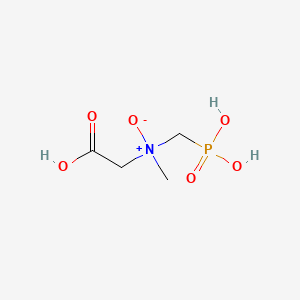
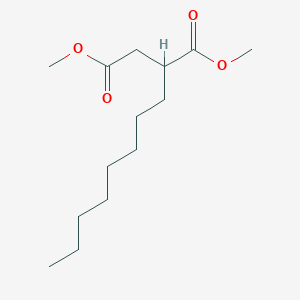

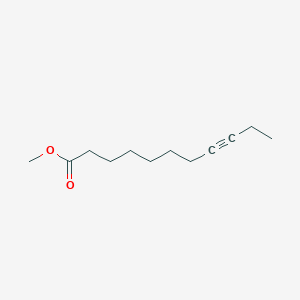
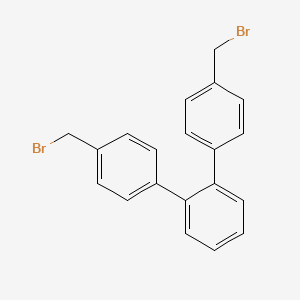
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
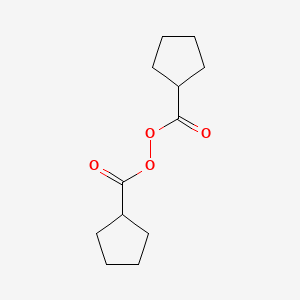
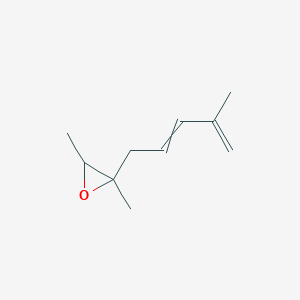
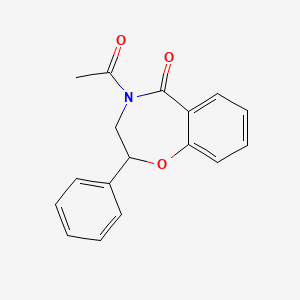
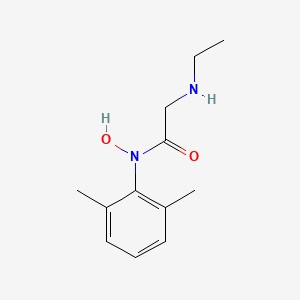
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
